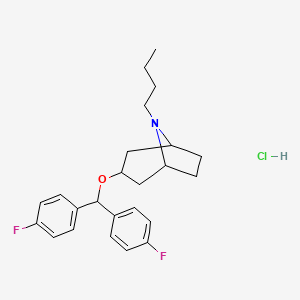

JHW007 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H30ClF2NO |

|---|---|

Poids moléculaire |

421.9 g/mol |

Nom IUPAC |

3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride |

InChI |

InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H |

Clé InChI |

RHYMGBAYGRUKNZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Development of JHW007: An Atypical Benztropine Analog with Therapeutic Potential for Cocaine Use Disorder

An In-Depth Technical Guide

This whitepaper provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of JHW007, a benztropine analog with a unique profile as a dopamine transporter (DAT) inhibitor. JHW007 has garnered significant interest within the scientific community for its potential as a pharmacotherapy for cocaine addiction, primarily due to its ability to antagonize the behavioral effects of cocaine without producing cocaine-like stimulant effects itself. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Introduction: The Rationale for Atypical DAT Inhibitors

The rewarding and reinforcing effects of cocaine are primarily mediated by its blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the brain's reward circuitry.[1] Consequently, the DAT has been a primary target for the development of medications for cocaine use disorder. However, many traditional DAT inhibitors exhibit cocaine-like psychostimulant and reinforcing effects, limiting their therapeutic utility. This has led to the pursuit of "atypical" DAT inhibitors, compounds that bind to the DAT and inhibit dopamine uptake but lack a cocaine-like behavioral profile.[2] Benztropine (BZT) and its analogs represent a promising class of such atypical inhibitors.[3] JHW007, an N-substituted benztropine analog, has emerged as a lead compound in this class, demonstrating the ability to block the effects of cocaine in preclinical models.[4]

Quantitative Pharmacological Data

The pharmacological profile of JHW007 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative perspective on its binding affinity, selectivity, and functional potency.

Table 1: In Vitro Binding Affinities (Ki) of JHW007 at Monoamine Transporters

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |

| JHW007 | 25 | 1730 | 1330 | 69.2 | 53.2 | [5] |

Table 2: In Vitro Dopamine Uptake Inhibition Potency (IC50) of JHW007

| Compound | IC50 (nM) | Assay System | Reference |

| JHW007 | 24.6 ± 1.97 | Rat striatal synaptosomes | [6] |

Table 3: In Vivo Receptor Occupancy and Behavioral Effects of JHW007

| Species | Dose (mg/kg) | Route | DAT Occupancy (%) | Behavioral Effect | Reference |

| Mouse | 17 | i.p. | ~50% at 270 min | No significant locomotor stimulation | [6] |

| Mouse | 3-10 | i.p. | Not specified | Antagonism of cocaine-induced hyperlocomotion | [7] |

| Rat | 3.0 & 10.0 | Not specified | Not specified | Attenuation of cocaine-induced increases in extracellular dopamine | [8] |

Mechanism of Action: A Multifaceted Interaction with the Dopaminergic System

JHW007's atypical profile stems from its unique interaction with the dopamine transporter and its influence on dopamine D2 autoreceptors.

Allosteric Modulation of the Dopamine Transporter

Unlike cocaine, which binds to the outward-facing conformation of the DAT, JHW007 preferentially binds to an occluded or inward-facing conformation of the transporter.[9] This distinct binding mode is thought to underlie its slow onset of DAT inhibition and the gradual, sustained increase in extracellular dopamine, as opposed to the rapid and pronounced spike induced by cocaine.[9]

Interaction with Dopamine D2 Autoreceptors

In addition to its action at the DAT, JHW007 has been shown to directly antagonize dopamine D2 autoreceptors.[1][3] These presynaptic autoreceptors typically provide a negative feedback mechanism, inhibiting dopamine synthesis and release. By antagonizing these receptors, JHW007 may further contribute to the modulation of dopaminergic neurotransmission, an effect that is distinct from that of cocaine.[3]

Preclinical Efficacy: Antagonism of Cocaine's Behavioral Effects

A significant body of preclinical evidence supports the potential of JHW007 as a treatment for cocaine addiction. These studies have consistently demonstrated its ability to attenuate the rewarding and reinforcing effects of cocaine in animal models.

Locomotor Activity

While cocaine robustly increases locomotor activity, JHW007, at doses that occupy the DAT, does not produce significant stimulant effects.[6] Furthermore, pretreatment with JHW007 dose-dependently attenuates cocaine-induced hyperlocomotion.[4]

Conditioned Place Preference (CPP)

In the CPP paradigm, a measure of the rewarding effects of a drug, JHW007 does not induce a place preference on its own.[4] However, it effectively blocks the acquisition of CPP induced by cocaine, suggesting that it can prevent the association of environmental cues with cocaine's rewarding effects.[4]

Intravenous Self-Administration (IVSA)

In the IVSA model, which is considered the gold standard for assessing the reinforcing properties of drugs, pretreatment with JHW007 has been shown to decrease cocaine self-administration in rats. This indicates that JHW007 can reduce the motivation to take cocaine.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Radioligand Binding Assays

References

- 1. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. [PDF] Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist | Semantic Scholar [semanticscholar.org]

- 8. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]

JHW007 Hydrochloride: A Technical Whitepaper on its Atypical Mechanism of Action at the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHW007 hydrochloride, a benztropine analog, has emerged as a significant research compound due to its unique interaction with the dopamine transporter (DAT). Unlike typical DAT inhibitors such as cocaine, JHW007 exhibits a distinct pharmacological profile, acting as a potent dopamine uptake inhibitor without the associated stimulant and reinforcing effects. This document provides a comprehensive technical overview of the mechanism of action of this compound at the dopamine transporter, synthesizing findings from key preclinical studies. We present quantitative data on its binding and functional activity, detail relevant experimental protocols, and provide visual representations of its proposed signaling and experimental workflows. This guide is intended to serve as a resource for researchers in neuropharmacology and drug development exploring novel therapeutic strategies for substance use disorders and other dopamine-related pathologies.

Introduction: The Dopamine Transporter and Atypical Inhibition

The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[1] Its function is paramount in brain regions associated with reward, motivation, and motor control. The DAT is the primary molecular target for psychostimulants like cocaine, which block dopamine reuptake, leading to elevated extracellular dopamine levels and producing euphoric and addictive effects.[1][2]

In the quest for effective pharmacotherapies for cocaine addiction, researchers have focused on developing DAT inhibitors that do not share cocaine's abuse liability. This has led to the identification of "atypical" DAT inhibitors, a class of compounds that, despite binding to the DAT and inhibiting dopamine uptake, do not produce cocaine-like behavioral effects.[3][4] this compound is a prototypical example of such an agent.[5] This N-substituted benztropine analog demonstrates high affinity for the DAT and effectively blocks the behavioral and neurochemical effects of cocaine, positioning it as a promising lead compound for medication development.[6][7][8]

Quantitative Pharmacology of this compound at the Dopamine Transporter

The pharmacological profile of JHW007 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at the dopamine transporter.

Table 1: Binding Affinity of this compound for Monoamine Transporters

| Ligand | Transporter | Species/System | Ki (nM) | Reference |

| JHW007 | DAT | Rat Striatum | 23.3 | [6] |

| JHW007 | DAT | - | 25 | [7] |

| JHW007 | NET | - | 1330 | [7] |

| JHW007 | SERT | - | 1730 | [7] |

| [3H]JHW007 | DAT | Rat Striatum | 7.40 (High Affinity Site) | [3][9] |

| [3H]JHW007 | DAT | Rat Striatum | 4400 (Low Affinity Site) | [3][9] |

| [3H]JHW007 | DAT | Mouse Striatum | 8.18 (High Affinity Site) | [3][9] |

| [3H]JHW007 | DAT | Mouse Striatum | 2750 (Low Affinity Site) | [3][9] |

| [3H]JHW007 | hDAT | hDAT-transfected cells | 43.7 | [3][9] |

Table 2: Functional Potency of this compound in Dopamine Uptake Inhibition

| Ligand | Assay | Species/System | IC50 (nM) | Reference |

| JHW007 | [3H]Dopamine Uptake Inhibition | - | 24.6 ± 1.97 | [6] |

Core Mechanism of Action: Conformational Selection at the Dopamine Transporter

The prevailing hypothesis for the atypical profile of JHW007 lies in its distinct mode of binding to the dopamine transporter, which differs significantly from that of cocaine. While cocaine preferentially binds to an outward-facing conformation of the DAT, JHW007 is thought to stabilize a closed or "occluded" conformation.[4][5] This differential conformational selection is believed to be a key determinant of its unique pharmacological effects.

Signaling and Conformational Dynamics

The interaction of JHW007 with the DAT leads to a cascade of events that ultimately antagonize the effects of cocaine. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of JHW007 action at the dopamine transporter.

Impact on Dopamine Dynamics and Neuronal Firing

Electrophysiological studies have revealed that JHW007 has a distinct profile compared to cocaine on dopamine neuron activity. While cocaine enhances D2 receptor-mediated currents, JHW007 has been shown to inhibit these currents, potentially through direct antagonism of D2 autoreceptors.[10] This action could contribute to its lack of cocaine-like stimulant effects. Furthermore, JHW007 exhibits a slower onset of DAT blockade in vivo compared to cocaine, which may also play a role in its attenuated behavioral profile.[6]

Experimental Protocols for Characterizing JHW007's Mechanism of Action

A variety of in vitro and in vivo experimental techniques are employed to elucidate the mechanism of action of DAT ligands like JHW007. Below are detailed methodologies for key assays.

Radioligand Binding Assays

These assays are used to determine the affinity (Ki) of a compound for the DAT.

-

Objective: To measure the displacement of a radiolabeled ligand from the DAT by an unlabeled test compound (e.g., JHW007).

-

Materials:

-

[3H]WIN 35,428 or [3H]JHW007 (radioligand)

-

Membrane preparations from rat striatum or cells expressing the DAT

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Unlabeled JHW007 and a non-specific binding agent (e.g., 10 µM cocaine or GBR 12909)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound in assay buffer.

-

For determination of non-specific binding, a separate set of tubes containing a high concentration of a non-specific agent is included.

-

Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Uptake Inhibition Assays

These functional assays measure the potency (IC50) of a compound to inhibit the transport of dopamine into cells or synaptosomes.

-

Objective: To determine the ability of JHW007 to block the uptake of [3H]dopamine.

-

Materials:

-

[3H]Dopamine

-

Cells expressing the DAT or synaptosomes prepared from brain tissue

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Varying concentrations of JHW007

-

A non-specific uptake inhibitor (e.g., 10 µM nomifensine)

-

Scintillation counter

-

-

Procedure:

-

Pre-incubate cells or synaptosomes with varying concentrations of JHW007 or vehicle.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine.

-

Incubate for a short period at a controlled temperature (e.g., 37°C).

-

Terminate the uptake by rapid filtration or by washing with ice-cold buffer.

-

Lyse the cells or synaptosomes.

-

Measure the amount of [3H]dopamine taken up using a scintillation counter.

-

Determine non-specific uptake in the presence of a high concentration of a non-specific inhibitor.

-

Calculate specific uptake and determine the IC50 value for JHW007.

-

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel DAT ligand like JHW007.

Caption: A generalized experimental workflow for characterizing a novel DAT ligand.

Conclusion and Future Directions

This compound represents a significant advancement in our understanding of the dopamine transporter and its modulation. Its atypical mechanism of action, characterized by high-affinity binding to an occluded DAT conformation and a lack of cocaine-like behavioral effects, underscores the potential for developing novel pharmacotherapies for cocaine use disorder. The ability of JHW007 to antagonize cocaine's effects in preclinical models further strengthens its profile as a promising therapeutic lead.

Future research should continue to explore the precise molecular determinants of JHW007's interaction with the DAT. High-resolution structural studies of the JHW007-DAT complex will be invaluable in elucidating the atomic-level interactions that drive its unique pharmacological profile. Further investigation into its effects on downstream signaling pathways and its long-term neurochemical and behavioral consequences will also be crucial for its potential translation to the clinic. The continued study of JHW007 and other atypical DAT inhibitors holds the key to unlocking a new generation of safer and more effective treatments for substance use disorders.

References

- 1. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JHW-007 - Wikipedia [en.wikipedia.org]

- 6. jneurosci.org [jneurosci.org]

- 7. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]

- 8. Pharmacological characterization ... preview & related info | Mendeley [mendeley.com]

- 9. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of JHW007 Hydrochloride In Vivo

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JHW007 hydrochloride is a benztropine analog and a high-affinity atypical dopamine reuptake inhibitor (DRI) that has garnered significant interest as a potential pharmacotherapy for cocaine addiction.[1] Its unique pharmacological profile, characterized by a slow onset and sustained action at the dopamine transporter (DAT), distinguishes it from typical DRIs like cocaine. This atypical interaction is believed to contribute to its ability to blunt the rewarding and psychostimulant effects of cocaine without exhibiting a high abuse liability itself. This guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetics: In Vivo Profile

Qualitative In Vivo Pharmacokinetics:

JHW007 exhibits a slow and sustained occupancy of the dopamine transporter in vivo. This is in stark contrast to cocaine, which demonstrates rapid association and dissociation from the DAT. This slow kinetic profile is thought to underlie its attenuated psychostimulant effects and its potential as a treatment for cocaine dependence.

In Vitro Binding Kinetics:

While not direct measures of in vivo pharmacokinetics, in vitro studies on the association and dissociation of [3H]JHW007 with rat and mouse brain tissue, as well as human DAT-transfected cells, provide valuable information about its kinetic properties. The association of JHW007 to the DAT is best described by a two-phase model, indicating a more complex and slower interaction compared to the one-phase association of typical DAT ligands like [3H]WIN 35428.[2]

Table 1: In Vitro Association and Dissociation Half-lives of [3H]JHW007 [2]

| Tissue/Cell Line | Association Half-life (t½) | Dissociation Half-life (t½) |

| Rat Striatal Membranes | Phase 1: ~0.1 minPhase 2: 41.7 min | 12.2 min |

| Mouse Striatal Membranes | Phase 1: ~0.1 minPhase 2: 28.0 min | Phase 1: 1.60 minPhase 2: 21.7 min |

| hDAT/N2A Cell Membranes | Phase 1: 0.326 minPhase 2: 12.3 min | Phase 1: 0.484 minPhase 2: 9.54 min |

Pharmacodynamics: Mechanism of Action and In Vivo Effects

JHW007 acts as a high-affinity, atypical inhibitor of the dopamine transporter.[1] Its primary mechanism involves binding to the DAT and blocking the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels.

Atypical Dopamine Transporter Inhibition:

Unlike cocaine, which binds to the DAT in an open conformation, JHW007 is thought to bind to an occluded (closed) conformation of the transporter.[1] This results in a gradual and sustained increase in extracellular dopamine in brain regions like the nucleus accumbens, with markedly reduced peak levels compared to cocaine.[1] This atypical binding may also involve a sodium-independent interaction with the DAT.[3] Furthermore, there is evidence to suggest that JHW007 may directly antagonize the D2 autoreceptor, which could contribute to its unique pharmacological profile.[1]

Table 2: In Vitro Binding Affinities (Ki) of this compound

| Transporter | Ki (nM) |

| Dopamine Transporter (DAT) | 25 |

| Norepinephrine Transporter (NET) | 1330 |

| Serotonin Transporter (SERT) | 1730 |

In Vivo Behavioral Effects:

-

Locomotor Activity: this compound, when administered alone, does not significantly stimulate locomotor activity in rodents, a key difference from cocaine.[4] However, it dose-dependently suppresses the hyperactivity induced by cocaine.[4]

-

Conditioned Place Preference (CPP): JHW007 does not produce conditioned place preference on its own, indicating a low abuse potential.[4] Importantly, it effectively blocks the acquisition of CPP induced by cocaine.[4]

-

Drug Self-Administration: Preclinical studies have shown that JHW007 can reduce cocaine and methamphetamine self-administration in rats.

-

Sensitization: JHW007 does not induce locomotor sensitization when administered repeatedly. It also prevents the development of locomotor sensitization to both cocaine and amphetamine.[4][5]

Experimental Protocols

This section details the methodologies for key in vivo experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

3.1. In Vivo Microdialysis for Extracellular Dopamine Measurement

-

Objective: To measure extracellular dopamine concentrations in specific brain regions (e.g., nucleus accumbens) following JHW007 administration.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the desired brain region. The cannula is secured to the skull with dental cement. Animals are allowed to recover for a specified period.

-

Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: After a stable baseline of dopamine is established, this compound or vehicle is administered (e.g., intraperitoneally, i.p.).

-

Analysis: Dopamine levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

3.2. Locomotor Activity Assessment

-

Objective: To evaluate the effect of JHW007 on spontaneous and cocaine-induced locomotor activity.

-

Apparatus: Open-field activity chambers equipped with infrared beams to automatically track movement.

-

Procedure:

-

Habituation: Animals are placed in the activity chambers for a period (e.g., 30-60 minutes) to allow for acclimation to the novel environment.

-

Drug Administration: Animals are removed from the chambers, administered this compound, cocaine, or vehicle (i.p.), and immediately returned to the chambers.

-

Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes).

-

-

Data Analysis: Total distance traveled or the number of beam breaks are compared between treatment groups.

3.3. Conditioned Place Preference (CPP)

-

Objective: To assess the rewarding properties of JHW007 and its ability to block cocaine-induced reward.

-

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

-

Procedure:

-

Pre-conditioning (Baseline): On the first day, animals are placed in the central compartment and allowed to freely explore the entire apparatus for a set time (e.g., 15 minutes) to determine any initial preference for a particular compartment.

-

Conditioning: Over several days, animals receive alternating injections of JHW007 or vehicle, and are confined to one of the compartments. In studies investigating the blockade of cocaine's effects, animals would receive JHW007 prior to a cocaine injection and confinement to a specific compartment. On alternate days, they receive vehicle injections and are confined to the opposite compartment.

-

Post-conditioning (Test): After the conditioning phase, animals are again placed in the central compartment in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each compartment is recorded.

-

-

Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment. An increase in this score from pre- to post-conditioning indicates a conditioned place preference.

Mandatory Visualizations

Caption: Signaling pathway of this compound at the dopamine synapse.

Caption: General experimental workflow for in vivo studies of this compound.

References

- 1. JHW-007 - Wikipedia [en.wikipedia.org]

- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The atypical dopamine transport inhibitor, JHW 007, prevents amphetamine-induced sensitization and synaptic reorganization within the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

JHW007 Hydrochloride: A Technical Guide to its Monoamine Transporter Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride, a derivative of benztropine, is a psychoactive compound that has garnered significant interest for its unique interaction with monoamine transporters. As a high-affinity ligand for the dopamine transporter (DAT), it exhibits a distinct pharmacological profile compared to typical DAT inhibitors like cocaine. This technical guide provides an in-depth overview of the binding affinity of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, complete with detailed experimental protocols and visual representations of its proposed mechanisms of action.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for DAT, NET, and SERT has been quantified through radioligand binding assays. The data consistently demonstrates a high and selective affinity for the dopamine transporter.

| Transporter | Ki (nM) | Species/System | Radioligand | Reference |

| DAT | 25 | Not Specified | Not Specified | |

| 7.40 (high affinity site) | Rat Striatal Membranes | [3H]JHW 007 | ||

| 4400 (low affinity site) | Rat Striatal Membranes | [3H]JHW 007 | ||

| 8.18 (high affinity site) | Mouse Striatal Membranes | [3H]JHW 007 | ||

| 2750 (low affinity site) | Mouse Striatal Membranes | [3H]JHW 007 | ||

| 43.7 | hDAT-transfected cells | [3H]JHW 007 | ||

| NET | 1330 | Not Specified | Not Specified | |

| SERT | 1730 | Not Specified | Not Specified |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of this compound for monoamine transporters is typically

Atypical Dopamine Reuptake Inhibition by JHW007 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JHW007 hydrochloride, an atypical dopamine reuptake inhibitor with potential therapeutic applications in substance use disorders. The document outlines its unique mechanism of action, presents key quantitative data from preclinical studies, details experimental methodologies, and visualizes complex biological and experimental processes.

Core Concepts: Atypical Dopamine Reuptake Inhibition

JHW007, a benztropine analog, exhibits a distinct pharmacological profile compared to traditional dopamine reuptake inhibitors (DRIs) like cocaine.[1][2] While both classes of compounds target the dopamine transporter (DAT), their interaction with the transporter and the subsequent neurochemical and behavioral effects differ significantly. JHW007 is characterized as an "atypical" DRI due to its preferential binding to an occluded (closed) conformation of the DAT.[1] This mode of binding is thought to underlie its ability to blunt the psychostimulant effects of cocaine and reduce self-administration in animal models, without demonstrating significant abuse liability itself.[1][2][3]

The atypical nature of JHW007's interaction with the DAT leads to a more gradual and sustained increase in extracellular dopamine levels in key brain regions like the nucleus accumbens, in contrast to the rapid and pronounced spike induced by cocaine.[1] Furthermore, research suggests that JHW007 may also directly antagonize the D2 dopamine autoreceptor, contributing to its unique pharmacological profile.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the pharmacological and behavioral effects of this compound.

Table 1: In Vitro Binding Affinities of JHW007

| Transporter | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | 25 | [6][7] |

| Norepinephrine Transporter (NET) | 1330 | [6][7] |

| Serotonin Transporter (SERT) | 1730 | [6][7] |

Table 2: In Vitro Binding Parameters of [3H]JHW007 in Rodent and Human Tissues

| Tissue/Cell Line | Binding Model | Kd (nM) - High Affinity | Kd (nM) - Low Affinity | Reference |

| Rat Striatal Membranes | Two-site | 7.40 | 4400 | [2][8] |

| Mouse Striatal Membranes | Two-site | 8.18 | 2750 | [2][8] |

| hDAT-transfected N2A Membranes | One-site | 43.7 | N/A | [2][8] |

Table 3: Behavioral Effects of JHW007

| Behavioral Paradigm | Species | JHW007 Effect | Antagonism of Cocaine/Methamphetamine Effects | Reference |

| Locomotor Activity | Mice | No significant stimulation | Dose-dependently suppressed cocaine-induced hyperactivity | [3][9] |

| Conditioned Place Preference (CPP) | Mice | Did not produce place conditioning | Blocked cocaine-induced CPP | [3] |

| Self-Administration | Rats | Decreased cocaine and methamphetamine self-administration | N/A | [6][7] |

| Drug Discrimination | Mice | Shifted the cocaine dose-effect curve to the right (competitive antagonism) | N/A | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of JHW007 for the dopamine, norepinephrine, and serotonin transporters.

Protocol:

-

Membrane Preparation: Striata from rats or mice, or human DAT (hDAT)-transfected neuroblastoma cells (N2A), are homogenized in ice-cold sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na2HPO4, 2.26 mM NaH2PO4, pH 7.4).[2] The homogenate is centrifuged, and the resulting pellet is resuspended in the same buffer to a final concentration of 10 mg (original wet weight) per ml.[2]

-

Binding Reaction: Assays are conducted in a total volume of 0.5 ml containing the prepared membranes (1.0 mg of tissue), a specific radioligand such as [3H]JHW007 or [3H]WIN 35428 (typically at a concentration of 0.5 nM), and varying concentrations of the competing ligand (e.g., JHW007).[2]

-

Incubation: The reaction mixture is incubated for 120 minutes on ice.[2]

-

Nonspecific Binding Determination: Nonspecific binding is determined in the presence of a high concentration of a known DAT inhibitor, such as 100 µM GBR 12909 for [3H]JHW007 binding or 100 µM cocaine for [3H]WIN 35428 binding.[2]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 values (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in the brain of freely moving animals following the administration of JHW007.

Protocol:

-

Surgical Implantation: Rats or mice are anesthetized, and a guide cannula is stereotaxically implanted into a specific brain region, such as the nucleus accumbens. The animals are allowed to recover for a specified period (e.g., 42-47 hours).[10]

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with a Ringer's solution at a constant flow rate (e.g., 1 µl/min).[10]

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10 minutes).[10]

-

Drug Administration: JHW007 or a vehicle control is administered (e.g., intraperitoneally), and sample collection continues.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

Locomotor Activity Assessment

Objective: To evaluate the effect of JHW007 on spontaneous and cocaine-induced locomotor activity.

Protocol:

-

Apparatus: Locomotor activity is measured in open-field chambers equipped with infrared beams to automatically record animal movement.

-

Habituation: Mice are typically habituated to the testing chambers for a period before drug administration.

-

Drug Administration: JHW007 (at various doses, e.g., 1-10 mg/kg) or vehicle is administered, often intraperitoneally.[9] For interaction studies, cocaine is administered at a specific time point relative to the JHW007 injection.

-

Data Recording: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., up to 8 hours).[9]

-

Data Analysis: The data are analyzed to compare the locomotor activity levels between different treatment groups.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of JHW007 and its ability to block cocaine-induced reward.

Protocol:

-

Apparatus: A three-chambered apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

-

Pre-conditioning Phase (Baseline Preference): On the first day, mice are allowed to freely explore all three chambers to determine their initial preference for either of the conditioning chambers.

-

Conditioning Phase: This phase typically lasts for several days. On drug-conditioning days, mice are injected with either JHW007 or cocaine and confined to one of the conditioning chambers. On saline-conditioning days, they receive a saline injection and are confined to the opposite chamber. The pairings are counterbalanced across animals.

-

Post-conditioning Phase (Test for Preference): On the test day, the animals are drug-free and allowed to freely explore all three chambers again. The time spent in each chamber is recorded.

-

Data Analysis: An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference (reward), while a decrease suggests a conditioned place aversion.

Self-Administration Studies

Objective: To determine the reinforcing effects of JHW007 and its ability to alter cocaine or methamphetamine self-administration.

Protocol:

-

Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein.[11]

-

Operant Conditioning: The animals are placed in operant conditioning chambers equipped with two levers. They are trained to press one lever (the active lever) to receive an intravenous infusion of a drug (e.g., cocaine). The other lever (the inactive lever) has no programmed consequences.

-

Drug Self-Administration Sessions: Once the animals acquire stable self-administration behavior, the effects of JHW007 are tested. This can be done by pretreating the animals with JHW007 before the cocaine self-administration session or by substituting JHW007 for cocaine.

-

Data Analysis: The primary measure is the number of infusions self-administered. A decrease in drug intake following JHW007 pretreatment suggests a reduction in the reinforcing effects of the primary drug.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the key concepts and experimental procedures discussed in this guide.

References

- 1. JHW-007 - Wikipedia [en.wikipedia.org]

- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. Cocaine self-administration augments kappa opioid receptor system-mediated inhibition of dopamine activity in the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]

JHW007 Hydrochloride and its Interaction with Dopamine D2 Autoreceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHW007 hydrochloride is an atypical dopamine transporter (DAT) inhibitor, structurally distinct from cocaine, that has shown promise as a potential therapeutic for cocaine addiction.[1] Beyond its primary action at the DAT, emerging evidence indicates a novel mechanism of action involving the direct modulation of dopamine D2 autoreceptors. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on D2 autoreceptors, consolidating key findings from preclinical studies. It details the experimental methodologies employed to elucidate these effects, presents available quantitative data, and visualizes the underlying molecular pathways and experimental workflows. The primary focus is on the unexpected antagonistic properties of JHW007 at D2 autoreceptors, a characteristic that distinguishes it from traditional DAT inhibitors and may contribute to its unique pharmacological profile.

Introduction

Dopamine D2 receptors are critical regulators of dopaminergic neurotransmission. As autoreceptors, they are located on the presynaptic terminal and soma/dendrites of dopamine neurons, where their activation by dopamine leads to feedback inhibition of dopamine synthesis, release, and neuronal firing. This compound, while developed as a high-affinity DAT inhibitor, has demonstrated a complex pharmacological profile that includes interaction with D2 autoreceptors.[2][3] Notably, instead of potentiating D2 autoreceptor function indirectly by increasing extracellular dopamine, JHW007 has been observed to inhibit D2 receptor-mediated currents, suggesting a direct antagonistic action.[2][4] This finding has significant implications for its therapeutic potential, as a combined DAT inhibition and D2 autoreceptor antagonism could offer a multi-faceted approach to modulating dopamine signaling in addiction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the dopamine transporter. To date, a specific binding affinity (Ki) for JHW007 at the dopamine D2 receptor has not been reported in the reviewed literature.

Table 1: Binding Affinity of this compound for Monoamine Transporters

| Transporter | Ki (nM) | Species | Reference |

| Dopamine Transporter (DAT) | 25 | Not Specified | [3] |

| Norepinephrine Transporter (NET) | 1330 | Not Specified | [3] |

| Serotonin Transporter (SERT) | 1730 | Not Specified | [3] |

Table 2: Electrophysiological Effects of JHW007 on D2 Autoreceptor-Mediated Currents

| Parameter | Effect of JHW007 | Concentration | Experimental System | Reference |

| D2-IPSC Amplitude | Decreased | High Concentrations | Mouse midbrain slices | [2] |

| Cocaine-induced increase in D2-IPSC amplitude | Blunted | Not Specified | Mouse midbrain slices | [2] |

Experimental Protocols

The primary evidence for JHW007's effects on D2 autoreceptors comes from electrophysiological studies. Below is a detailed methodology based on the key experiments performed by Avelar et al. (2017).

Patch-Clamp Electrophysiology in Midbrain Slices

This protocol is designed to measure the effects of JHW007 on D2 autoreceptor-mediated inhibitory postsynaptic currents (D2-IPSCs) in dopamine neurons.

Objective: To determine the functional impact of JHW007 on D2 autoreceptor activity.

Materials:

-

Male or female mice (e.g., C57BL/6J)

-

Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - aCSF)

-

Recording aCSF (oxygenated)

-

This compound

-

Cocaine hydrochloride (for comparison)

-

Patch pipettes (borosilicate glass)

-

Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the mouse.

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

-

Cut horizontal or coronal slices (e.g., 240 µm) of the midbrain containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Visualize dopamine neurons in the SNc or VTA using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish a whole-cell patch-clamp recording from a dopamine neuron.

-

Evoke D2-IPSCs by electrical stimulation of afferent fibers.

-

-

Drug Application:

-

Record a stable baseline of D2-IPSCs.

-

Bath-apply this compound at various concentrations.

-

Record the changes in the amplitude and kinetics of the D2-IPSCs.

-

In separate experiments, co-apply JHW007 with cocaine to assess its ability to block cocaine's effects.

-

-

Data Analysis:

-

Measure the peak amplitude and decay time of the D2-IPSCs before and after drug application.

-

Perform statistical analysis to determine the significance of any observed changes.

-

Visualizations

Signaling Pathway of Dopamine D2 Autoreceptors

Caption: Signaling cascade of the D2 autoreceptor and the antagonistic action of JHW007.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for investigating JHW007's effects using patch-clamp electrophysiology.

Proposed Mechanism of JHW007's Dual Action

Caption: Logical relationship of JHW007's dual action on DAT and D2 autoreceptors.

Discussion and Future Directions

The discovery of this compound's antagonistic activity at dopamine D2 autoreceptors represents a significant departure from the expected pharmacology of a DAT inhibitor. This dual mechanism may underlie its atypical behavioral profile, including a reduced abuse liability compared to cocaine.[2] The inhibition of D2 autoreceptors would be expected to disinhibit dopamine neurons, potentially counteracting the locomotor depressant effects sometimes seen with pure DAT inhibitors at higher doses.

Several key areas require further investigation to fully understand the therapeutic potential of JHW007 and similar compounds:

-

D2 Receptor Binding Affinity: Determining the binding affinity (Ki) of JHW007 for the D2 receptor is crucial for understanding the potency of this interaction and its contribution to the overall pharmacological effect.

-

Functional Assays: While electrophysiology provides functional data, other assays such as GTPγS binding would be valuable to quantify the extent of D2 receptor antagonism and to screen for other compounds with this dual-action profile.

-

In Vivo Studies: Further in vivo microdialysis studies are needed to correlate the effects of JHW007 on dopamine release with its actions at both DAT and D2 autoreceptors in awake, behaving animals.

-

Subtype Selectivity: Investigating the selectivity of JHW007 for D2 versus D3 autoreceptors could provide further insights into its nuanced effects on dopaminergic signaling.

References

- 1. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JHW-007 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to JHW-007 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW-007 hydrochloride is a potent and selective atypical dopamine reuptake inhibitor (DRI) that has garnered significant interest in the field of neuroscience and addiction research. As a derivative of benztropine, JHW-007 exhibits a unique pharmacological profile that distinguishes it from classical DRIs like cocaine. This technical guide provides a comprehensive overview of the molecular and pharmacological characteristics of JHW-007 hydrochloride, including its physicochemical properties, in vitro and in vivo data, detailed experimental protocols, and its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutics for substance use disorders and other neurological conditions.

Physicochemical and Pharmacological Data

The fundamental properties of JHW-007 hydrochloride are summarized in the table below, providing a quick reference for its key quantitative data.

| Property | Value |

| Molecular Formula | C₂₄H₂₉F₂NO·HCl[1][2] |

| Molecular Weight | 421.95 g/mol [1][2] |

| CAS Number | 202645-74-7[1] |

| Binding Affinity (Ki) | |

| Dopamine Transporter (DAT) | 25 nM[1] |

| Norepinephrine Transporter (NET) | 1330 nM[1] |

| Serotonin Transporter (SERT) | 1730 nM[1] |

Mechanism of Action: An Atypical Dopamine Transporter Inhibitor

JHW-007 hydrochloride exerts its effects primarily by binding with high affinity to the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Unlike typical dopamine reuptake inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, JHW-007 is characterized as an "atypical" inhibitor. Computational modeling and experimental evidence suggest that JHW-007 preferentially binds to and stabilizes the dopamine transporter in an inward-occluded or closed conformation. This distinct binding mode is thought to underlie its unique pharmacological effects, including a lower potential for abuse and the ability to attenuate the behavioral effects of psychostimulants.

Furthermore, some research suggests that JHW-007 may also act as an antagonist at the dopamine D2 autoreceptor. These presynaptic autoreceptors typically function as a negative feedback mechanism, inhibiting further dopamine release. By antagonizing these receptors, JHW-007 could potentially lead to a more sustained increase in synaptic dopamine levels, contributing to its therapeutic potential.

References

JHW007 Hydrochloride: A Technical Guide for Researchers

CAS Number: 202645-74-7[1]

Chemical Name: (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride

Introduction

JHW007 hydrochloride is a potent and selective dopamine uptake inhibitor that has garnered significant interest as a potential therapeutic agent for cocaine addiction.[1][2] As a benztropine analog, it exhibits a high affinity for the dopamine transporter (DAT) but with a unique, atypical binding mechanism that distinguishes it from traditional stimulants like cocaine.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and key experimental findings.

Physicochemical and Binding Properties

This compound's interaction with monoamine transporters is a critical aspect of its pharmacological profile. The following table summarizes its binding affinities.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉F₂NO·HCl | [1] |

| Molecular Weight | 421.95 g/mol | [1] |

| DAT Binding Affinity (Ki) | 25 nM | [1] |

| NET Binding Affinity (Ki) | 1330 nM | |

| SERT Binding Affinity (Ki) | 1730 nM | |

| DAT IC₅₀ | 24.6 ± 1.97 nM | [4] |

Mechanism of Action

This compound functions as an atypical dopamine reuptake inhibitor. Unlike cocaine, which binds to the dopamine transporter (DAT) in an open conformation, JHW007 binds to the DAT in an occluded (closed) state.[2] This distinct binding mode is thought to be responsible for its ability to block the effects of cocaine without producing cocaine-like stimulant effects.[2][4] This atypical interaction leads to a more gradual and sustained increase in extracellular dopamine levels, avoiding the rapid spike associated with the reinforcing effects of cocaine.[2]

The proposed mechanism involves JHW007 stabilizing a conformation of the DAT that is not conducive to dopamine transport. This effectively blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in its concentration and enhanced dopaminergic signaling.

References

- 1. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JHW-007 - Wikipedia [en.wikipedia.org]

- 3. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

Methodological & Application

Application Notes and Protocols for JHW007 Hydrochloride in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JHW007 hydrochloride in common in vivo rodent models for studying its effects on psychostimulant-related behaviors. JHW007 is a high-affinity and selective atypical dopamine uptake inhibitor that has shown promise in preclinical studies for its ability to antagonize the effects of cocaine and methamphetamine.[1]

Compound Information

| Compound Name | This compound |

| Mechanism of Action | Atypical Dopamine Transporter (DAT) Inhibitor. It binds to the DAT in a closed conformation, leading to a gradual and sustained increase in extracellular dopamine, unlike typical DAT inhibitors like cocaine.[1] |

| Chemical Name | (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride |

| Molecular Formula | C₂₄H₂₉F₂NO · HCl |

| Molecular Weight | 421.95 g/mol |

| CAS Number | 202645-74-7 |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM). For in vivo studies, it is typically dissolved in sterile 0.9% saline. |

In Vivo Study Protocols

Solution Preparation

For intraperitoneal (i.p.) injections in rodents, this compound should be dissolved in sterile 0.9% saline to the desired concentration. It is recommended to prepare fresh solutions for each experiment.

Locomotor Activity Assay

This protocol is designed to assess the effect of JHW007 on spontaneous and psychostimulant-induced locomotor activity in mice.

Experimental Protocol:

-

Animals: Male mice (e.g., C57BL/6J) are individually housed and habituated to the testing room for at least 1 hour before the experiment.

-

Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity (e.g., distance traveled, horizontal and vertical activity).

-

Procedure:

-

Place each mouse in the open-field arena and allow for a 30-minute habituation period.

-

Administer this compound (i.p.) at the desired dose.

-

Immediately after injection, return the mouse to the arena and record locomotor activity for a specified period (e.g., 60-120 minutes).

-

To assess the effect on psychostimulant-induced hyperactivity, a separate cohort of animals can be pre-treated with this compound (i.p.) 15-30 minutes before the administration of a psychostimulant like cocaine or methamphetamine.

-

Quantitative Data Summary (Mice):

| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Cocaine-Induced Hyperactivity |

| 5 | No significant effect on spontaneous activity. | Dose-dependently suppressed hyperactivity. |

| 10 | No significant effect on spontaneous activity. | Dose-dependently suppressed hyperactivity. |

| 20 | No significant effect on spontaneous activity. | Dose-dependently suppressed hyperactivity. |

Data adapted from Velázquez-Sánchez et al., 2010.

Conditioned Place Preference (CPP)

This protocol evaluates the rewarding or aversive properties of JHW007 and its ability to block the rewarding effects of psychostimulants.

Experimental Protocol:

-

Animals: Male mice are used.

-

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

-

Procedure:

-

Pre-conditioning (Day 1): Place each mouse in the central chamber and allow free access to all chambers for 15 minutes to determine initial preference.

-

Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions. On alternating days, administer the drug (e.g., cocaine) and confine the mouse to one of the outer chambers for 30 minutes. On the other days, administer the vehicle (saline) and confine the mouse to the opposite chamber. To test the effect of JHW007, administer it 15-30 minutes before the cocaine injection.

-

Post-conditioning (Day 10): Place the mouse in the central chamber and allow free access to all chambers for 15 minutes, recording the time spent in each chamber.

-

Quantitative Data Summary (Mice):

| JHW007 Dose (mg/kg, i.p.) | Effect on Place Preference | Effect on Cocaine-Induced CPP |

| 5 - 20 | Did not produce place conditioning. | Effectively blocked cocaine-induced CPP. |

Data adapted from Velázquez-Sánchez et al., 2010.

Intravenous Self-Administration

This protocol assesses the reinforcing properties of a drug and the effect of JHW007 on the self-administration of psychostimulants like methamphetamine in rats.

Experimental Protocol:

-

Animals: Male rats (e.g., Sprague-Dawley) are used.

-

Surgery: Animals are surgically implanted with an intravenous catheter into the jugular vein.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and cue lights.

-

Procedure:

-

Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of a psychostimulant (e.g., methamphetamine, 0.1 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion). The inactive lever has no programmed consequences. Sessions are typically 2 hours daily.

-

Treatment: Once stable responding is established, this compound (i.p.) is administered 15-30 minutes before the self-administration session.

-

Progressive Ratio (PR) Schedule: To assess the motivation for the drug, a PR schedule can be used, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" is the highest number of presses the animal is willing to make for a single infusion.

-

Quantitative Data Summary (Rats):

| JHW007 Dose (mg/kg, i.p.) | Effect on Methamphetamine Self-Administration (FR1) | Effect on Methamphetamine Breakpoint (PR) | Effect on Sucrose Self-Administration |

| 3 | Attenuated self-administration. | Increased breakpoint. | No effect. |

| 10 | Attenuated self-administration. | Increased breakpoint. | No effect. |

Data adapted from Ferragud et al., 2014.

Visualizations

References

Application Notes and Protocols for JHW007 Hydrochloride in Cocaine Self-Administration Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JHW007 hydrochloride in preclinical cocaine self-administration models. This compound is an atypical dopamine uptake inhibitor that has shown promise in reducing cocaine-seeking behavior by binding to the dopamine transporter (DAT) in a distinct manner compared to cocaine.[1][2] This document outlines detailed protocols for intravenous self-administration studies in rats, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

While the literature consistently reports that this compound dose-dependently suppresses the effects of cocaine administration and decreases cocaine self-administration in rats, a specific, consolidated quantitative data table from a single peer-reviewed source detailing the dose-dependent effects on lever presses and infusions could not be compiled from the search results.[1] The following table is a representative template illustrating how such data would be presented.

| Treatment Group | JHW007 HCl Dose (mg/kg, i.v.) | Cocaine Dose (mg/kg/infusion) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) | Mean Cocaine Infusions (± SEM) |

| Vehicle Control | 0 (Saline) | 0.5 | 100 ± 8 | 10 ± 2 | 25 ± 2 |

| JHW007 HCl | 1.0 | 0.5 | 75 ± 6 | 9 ± 2 | 18 ± 1.5 |

| JHW007 HCl | 3.0 | 0.5 | 40 ± 5 | 11 ± 3 | 10 ± 1.2 |

| JHW007 HCl | 10.0 | 0.5 | 20 ± 4 | 10 ± 2.5 | 5 ± 1 |

Note: The data in this table is illustrative and intended to demonstrate the expected trend of JHW007's effect on cocaine self-administration.

Signaling Pathway

This compound and cocaine both target the dopamine transporter (DAT), but they interact with it in fundamentally different ways, leading to distinct downstream signaling and behavioral outcomes. Cocaine acts as a typical DAT inhibitor, blocking the reuptake of dopamine from the synaptic cleft and causing a rapid, intense increase in extracellular dopamine levels. This surge in dopamine is associated with the reinforcing and addictive properties of the drug.

In contrast, JHW007 is an atypical DAT inhibitor.[1][2] It binds to the DAT in a manner that induces an "occluded" or closed conformation of the transporter.[1] This leads to a more gradual and sustained increase in extracellular dopamine, without the sharp peak observed with cocaine.[1] This altered kinetic profile is thought to blunt the psychostimulant effects of cocaine and reduce its reinforcing efficacy.[1]

References

- 1. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose preference and dose escalation in extended-access cocaine self-administration in Fischer and Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Conditioned Place Preference Paradigm with JHW007 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHW007 hydrochloride is an atypical dopamine transporter (DAT) inhibitor investigated for its potential as a pharmacotherapy for cocaine addiction. Unlike typical DAT inhibitors such as cocaine, JHW007 exhibits a unique pharmacological profile. It has a slow onset and long duration of action at the DAT and may also directly antagonize dopamine D2 autoreceptors.[1][2] This profile is thought to contribute to its ability to block the rewarding effects of cocaine without producing significant rewarding effects or abuse liability on its own.

The conditioned place preference (CPP) paradigm is a standard preclinical behavioral model used to evaluate the rewarding or aversive properties of drugs.[3] In this model, the rewarding effects of a drug are inferred by the animal's preference for an environment previously paired with the drug's effects. These application notes provide a detailed protocol for utilizing the CPP paradigm to assess the effects of this compound, both alone and in combination with cocaine.

Data Presentation

The following tables summarize representative quantitative data based on findings from studies such as Velázquez-Sánchez et al. (2010), which demonstrated that JHW007 does not produce place preference on its own but effectively blocks cocaine-induced CPP.

Table 1: Conditioned Place Preference (CPP) Score

The CPP score is calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning baseline. A positive score indicates a preference, while a score near zero suggests no preference, and a negative score indicates aversion.

| Treatment Group | Dose (mg/kg) | Mean CPP Score (seconds) | SEM |

| Vehicle | - | 15.3 | 10.2 |

| JHW007 | 10 | 20.1 | 12.5 |

| Cocaine | 20 | 250.8* | 45.6 |

| JHW007 + Cocaine | 10 + 20 | 35.5 | 20.1 |

*Indicates a significant difference from the vehicle group (p < 0.05). Data are representative and compiled based on published findings.

Table 2: Locomotor Activity During Conditioning Sessions

Locomotor activity is often measured during the conditioning sessions to assess the stimulant or sedative effects of the compound, which could confound the interpretation of CPP data.

| Treatment Group | Dose (mg/kg) | Mean Distance Traveled (meters) | SEM |

| Vehicle | - | 45.2 | 5.1 |

| JHW007 | 10 | 42.8 | 4.8 |

| Cocaine | 20 | 155.6* | 18.3 |

| JHW007 + Cocaine | 10 + 20 | 60.3** | 7.5 |

*Indicates a significant difference from the vehicle group (p < 0.05). **Indicates a significant reduction compared to the cocaine-only group (p < 0.05). Data are representative and compiled based on published findings.

Experimental Protocols

This section details the methodology for conducting a CPP experiment to evaluate this compound.

Materials

-

This compound

-

Cocaine hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Conditioned Place Preference Apparatus (a three-chamber box with distinct visual and tactile cues in the two outer chambers and a neutral central chamber)

-

Video tracking software for automated recording of animal position and locomotor activity

-

Male C57BL/6J mice (8-10 weeks old)

-

Standard laboratory animal housing and husbandry equipment

Experimental Procedure

The CPP protocol consists of three distinct phases:

Phase 1: Pre-Conditioning (Baseline Preference)

-

Habituation: For two days, place each mouse in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes. This allows the animal to acclimate to the environment.

-

Baseline Recording: On the third day, record the time each mouse spends in each of the three chambers for 15 minutes. This serves as the baseline preference test. Animals showing a strong unconditioned preference for one of the outer chambers (e.g., spending more than 80% of the time in one chamber) may be excluded from the study. An unbiased design is often used where the drug-paired compartment is assigned randomly.

Phase 2: Conditioning (Drug Pairing)

This phase typically lasts for 8 days, with alternating daily injections of the drug and vehicle.

-

Drug Conditioning Days (Days 1, 3, 5, 7):

-

Administer this compound (e.g., 10 mg/kg, intraperitoneally) or cocaine (e.g., 20 mg/kg, i.p.), or a combination of both. For the combination group, JHW007 is typically administered 30-60 minutes prior to the cocaine injection.

-

Immediately after the final injection, confine the mouse to one of the outer compartments (the drug-paired compartment) for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced across subjects.

-

-

Vehicle Conditioning Days (Days 2, 4, 6, 8):

-

Administer a vehicle injection (sterile saline, i.p.).

-

Confine the mouse to the opposite outer compartment (the vehicle-paired compartment) for 30 minutes.

-

Phase 3: Post-Conditioning (Test for Preference)

-

This test is conducted on the day following the last conditioning session, in a drug-free state.

-

Place the mouse in the central chamber and allow it to freely explore all three chambers for 15 minutes.

-

Record the time spent in each chamber using the video tracking software.

Data Analysis

-

Calculate the CPP score for each animal by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning test.

-

Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests, to compare the CPP scores between the different treatment groups.

-

Analyze the locomotor activity data collected during the conditioning sessions, also using a one-way ANOVA, to determine if the treatments had any significant stimulant or sedative effects.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of JHW007 at the dopamine synapse.

Experimental Workflow for Conditioned Place Preference

Caption: Experimental workflow of the Conditioned Place Preference paradigm.

References

- 1. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JHW-007 - Wikipedia [en.wikipedia.org]

- 3. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Levels Following JHW007 Administration

Audience: Researchers, scientists, and drug development professionals.

Introduction: JHW007 is an atypical dopamine transport inhibitor, structurally related to benztropine, that exhibits high affinity and selectivity for the dopamine transporter (DAT).[1][2] Unlike traditional psychostimulants such as cocaine, JHW007 binds to the DAT in a manner that produces a gradual and sustained increase in extracellular dopamine, and it has been shown to block many of the behavioral effects of cocaine, suggesting its potential as a pharmacotherapy for stimulant use disorder.[3][4] Furthermore, evidence suggests JHW007 may directly antagonize presynaptic D2 autoreceptors, which could contribute to its unique pharmacological profile.[3][5][6]

Understanding the precise in vivo pharmacodynamic effects of JHW007 on dopamine neurotransmission is critical for its development. In vivo microdialysis is a widely utilized technique that permits the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely-moving animals.[7] When coupled with a sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), this technique allows for the quantification of dynamic changes in dopamine levels induced by pharmacological agents like JHW007.

These application notes provide a comprehensive protocol for using in vivo microdialysis to measure dopamine release in the rat striatum following the administration of JHW007.

Scientific Background and Mechanism of Action

JHW007's primary mechanism of action is the inhibition of dopamine reuptake via the dopamine transporter (DAT).[1] By binding to DAT, JHW007 blocks the removal of dopamine from the synaptic cleft, leading to an increase in its extracellular concentration. This action is distinct from cocaine; JHW007 appears to stabilize the DAT in an occluded or inward-facing conformation, resulting in a slower onset and more sustained elevation of dopamine compared to typical DAT inhibitors.[3][8]

Additionally, JHW007 has been observed to inhibit D2 autoreceptor-mediated currents.[5][6] Presynaptic D2 autoreceptors normally provide a negative feedback signal, inhibiting further dopamine synthesis and release when activated by synaptic dopamine.[9][10] By antagonizing these autoreceptors, JHW007 may disinhibit dopaminergic neurons, potentially contributing to increased dopamine release. This dual action—DAT inhibition and potential D2 autoreceptor antagonism—underpins its atypical effects.

Quantitative Data Summary

The following tables summarize key quantitative data regarding JHW007's binding profile and its effect on dopamine neurotransmission.

Table 1: Binding Affinity of JHW007 for Monoamine Transporters This table shows the inhibitor constant (Kᵢ) of JHW007 at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, indicating its high selectivity for DAT.

| Transporter | Kᵢ (nM) | Citation |

| DAT | 25 | [1] |

| NET | 1330 | [1] |

| SERT | 1730 | [1] |

Table 2: Effect of JHW007 Pretreatment on Cocaine-Induced Extracellular Dopamine Levels This table summarizes data from microdialysis studies investigating how JHW007 modulates the effects of cocaine on extracellular dopamine levels in the nucleus accumbens. Data are presented as the maximal change in dopamine as a percentage of the pre-drug baseline.

| JHW007 Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.v.) | Max Increase in Extracellular DA (% of Basal) | Citation |

| 0 (Vehicle) | 0.3 | ~225% | [11] |

| 0 (Vehicle) | 1.0 | ~350% | [11] |

| 0 (Vehicle) | 3.0 | ~500% | [11] |

| 3.0 | 0.3 | ~175% | [11] |

| 3.0 | 1.0 | ~250% | [11] |

| 3.0 | 3.0 | ~375% | [11] |

| 10.0 | 0.3 | ~200% | [11] |

| 10.0 | 1.0 | ~300% | [11] |

| 10.0 | 3.0 | ~450% | [11] |

| (Note: Values are estimated from graphical data presented in the cited literature and represent the peak effect observed).[11] |

Experimental Protocols

This section provides a detailed methodology for conducting an in vivo microdialysis experiment in rats to assess the effect of JHW007 on striatal dopamine levels.

Materials and Reagents

-

Animals: Male Wistar or Sprague-Dawley rats (275-350 g).[12]

-

Surgical Equipment: Stereotaxic frame, anesthetic machine (e.g., isoflurane), surgical drill, bone screws, dental cement.[7]

-

Microdialysis Equipment: Guide cannulae, microdialysis probes (2-4 mm membrane), syringe pump, fraction collector or online injector system.[7][13]

-

JHW007 Hydrochloride: (Tocris, Cat. No. 2636 or equivalent). Prepare fresh solution in sterile saline or appropriate vehicle.

-

Perfusion Solution (aCSF): Artificial cerebrospinal fluid. A typical composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, buffered to pH 7.4.[14] Filter through a 0.22 µm filter and degas before use.

-

HPLC-ECD System: Isocratic pump, autosampler with cooling capabilities, C18 reverse-phase column, and a sensitive electrochemical detector.[7][15]

-

Dopamine Standards: For generating a standard curve for quantification.

-

Antioxidant Solution: e.g., 0.1 M perchloric acid, to be placed in collection vials to prevent dopamine degradation.[7]

Stereotaxic Surgery: Guide Cannula Implantation

-

Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane) and place it in the stereotaxic frame.

-

Surgical Preparation: Shave the scalp and clean with an antiseptic solution. Apply ophthalmic ointment to the eyes to prevent drying.

-

Incision and Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

-

Coordinate Targeting: Identify bregma. For the striatum, typical coordinates are AP: +1.0 mm, ML: ±2.5 mm relative to bregma.[12]

-

Craniotomy: Drill a small burr hole at the target coordinates.

-

Anchorage: Place 2-3 small bone screws in the surrounding skull to anchor the headcap.

-

Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate (e.g., -3.0 mm from dura).[12]

-

Fixation: Secure the guide cannula assembly to the skull and anchor screws using dental cement.

-

Post-operative Care: Administer analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.[14] House animals individually to protect the implant.

Microdialysis Procedure

-

Habituation: On the day of the experiment, place the rat in the microdialysis testing chamber and allow it to habituate.

-

Probe Insertion: Gently remove the dummy cannula from the guide and insert the microdialysis probe, ensuring the membrane extends to the desired depth (e.g., -5.0 mm from dura for a 2 mm probe).

-

Perfusion and Equilibration: Connect the probe inlet to the syringe pump and the outlet to the collection system. Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 1.0-1.5 µL/min).[7][15] Allow the system to equilibrate for at least 2-3 hours to establish a stable dopamine baseline.[7]

-

Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., 20 µL samples every 20 minutes) into vials containing a small amount of antioxidant solution.[7]

-